molecular formula C13H7Cl2FO2 B6286109 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid CAS No. 926201-40-3

5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid

Cat. No.: B6286109
CAS No.: 926201-40-3
M. Wt: 285.09 g/mol
InChI Key: MOXKDOTUCMUNTN-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a dichlorophenyl group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dichlorophenylboronic acid and 2-fluorobenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,4-dichlorophenylboronic acid with 2-fluorobenzoic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of the dichlorophenyl and fluorine groups allows it to bind to certain enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzoic Acid: Similar structure but lacks the fluorine atom.

    2-Fluorobenzoic Acid: Similar structure but lacks the dichlorophenyl group.

    5-(3,4-Dichlorophenyl)-2-chlorobenzoic Acid: Similar structure but has a chlorine atom instead of fluorine.

Uniqueness

5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid is unique due to the combination of the dichlorophenyl and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXKDOTUCMUNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588069
Record name 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926201-40-3
Record name 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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